Inferred KCC2 Antagonism Potency Enhancement Through 2,5-Dimethylphenyl Substitution vs. Unsubstituted Phenyl Probe VU 0240551
The compound belongs to a series where the 2,5-dimethylphenyl substitution is expected to improve KCC2 inhibitory potency relative to the unsubstituted phenyl analog VU 0240551. This inference is based on the established structure-activity relationship (SAR) from the optimization of ML077, where increased steric bulk and lipophilicity on the pyridazine ring enhanced target engagement [1]. However, direct quantitative KCC2 IC50 data for CAS 941992-32-1 is not available in the searchable public domain as per the conducted search, marking this as a class-level inference that requires experimental verification for procurement decisions.
| Evidence Dimension | KCC2 Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | VU 0240551 (N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-ylthio)acetamide): IC50 = 560 nM |
| Quantified Difference | Unknown; SAR suggests potential improvement |
| Conditions | Human HEK293 cells expressing KCC2 (thallium flux assay) for VU 0240551 |
Why This Matters
Procurement decisions for KCC2 research require verified potency data; without it, the compound's utility is speculative compared to the well-characterized VU 0240551.
- [1] Delpire, E., et al. (2012). Further optimization of the K-Cl cotransporter KCC2 antagonist ML077: development of a highly selective and more potent in vitro probe. Bioorganic & Medicinal Chemistry Letters, 22(13), 4532–4535. View Source
